molecular formula C29H43Br B14500768 1,1'-(Bromomethylene)bis(3,5-di-tert-butylbenzene) CAS No. 62907-85-1

1,1'-(Bromomethylene)bis(3,5-di-tert-butylbenzene)

Cat. No.: B14500768
CAS No.: 62907-85-1
M. Wt: 471.6 g/mol
InChI Key: SSXUWHXEDRHBKL-UHFFFAOYSA-N
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Description

1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene): is a chemical compound known for its unique structure and reactivity It is characterized by the presence of bromomethylene groups attached to a benzene ring substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) can be synthesized through the bromination of 3,5-di-tert-butylbenzyl bromide. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) primarily involves its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or through catalytic processes. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) is unique due to the presence of two bromomethylene groups, which enhances its reactivity and potential for forming complex structures. The tert-butyl groups also contribute to its stability and influence its chemical behavior .

Properties

CAS No.

62907-85-1

Molecular Formula

C29H43Br

Molecular Weight

471.6 g/mol

IUPAC Name

1-[bromo-(3,5-ditert-butylphenyl)methyl]-3,5-ditert-butylbenzene

InChI

InChI=1S/C29H43Br/c1-26(2,3)21-13-19(14-22(17-21)27(4,5)6)25(30)20-15-23(28(7,8)9)18-24(16-20)29(10,11)12/h13-18,25H,1-12H3

InChI Key

SSXUWHXEDRHBKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Br)C(C)(C)C

Origin of Product

United States

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